1-bromo-2-isocyanato-4,5-dimethoxybenzene
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Overview
Description
1-Bromo-2-isocyanato-4,5-dimethoxybenzene is a chemical compound that belongs to the class of substituted benzene derivatives. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. The compound is characterized by its unique structure, which includes a bromine atom, an isocyanate group, and two methoxy groups attached to a benzene ring.
Preparation Methods
The synthesis of 1-bromo-2-isocyanato-4,5-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 2-isocyanato-4,5-dimethoxybenzene using bromine or a bromine-containing reagent under controlled conditions . The reaction conditions often require a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the substitution reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
1-Bromo-2-isocyanato-4,5-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The isocyanate group can be oxidized to form isocyanurates or reduced to form amines. Typical reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds, which are valuable in pharmaceutical synthesis.
Major products formed from these reactions include substituted benzene derivatives, heterocyclic compounds, and various functionalized organic molecules.
Scientific Research Applications
1-Bromo-2-isocyanato-4,5-dimethoxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of bioactive molecules and probes for studying biological systems.
Medicine: It serves as a precursor in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-bromo-2-isocyanato-4,5-dimethoxybenzene involves its reactive functional groups. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form ureas and carbamates, respectively. These reactions are often catalyzed by acids or bases and proceed through the formation of a tetrahedral intermediate .
The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, where it is replaced by other electrophiles. This process involves the formation of a positively charged benzenonium intermediate, followed by deprotonation to restore aromaticity .
Comparison with Similar Compounds
1-Bromo-2-isocyanato-4,5-dimethoxybenzene can be compared with other similar compounds, such as:
1-Bromo-2,5-dimethoxybenzene: Lacks the isocyanate group, making it less reactive in certain chemical reactions.
2-Isocyanato-4,5-dimethoxybenzene: Lacks the bromine atom, which affects its reactivity and the types of reactions it can undergo.
1-Bromo-4,5-dimethoxybenzene: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides versatility in chemical synthesis and a wide range of applications.
Properties
CAS No. |
1232688-41-3 |
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Molecular Formula |
C9H8BrNO3 |
Molecular Weight |
258.1 |
Purity |
95 |
Origin of Product |
United States |
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